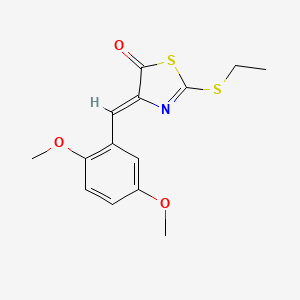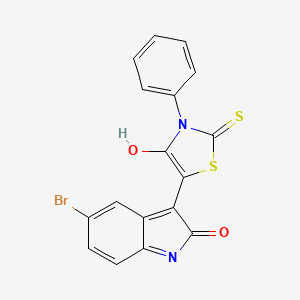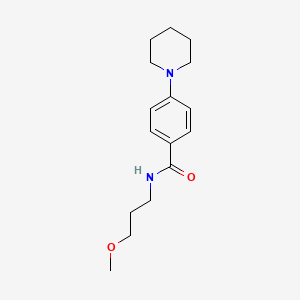![molecular formula C17H17ClN2O3S B4558104 N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)
N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves various chemical methodologies. For instance, the synthesis of similar sulfonamide compounds involves reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and methylation, yielding significant intermediates for further modifications (Yang Jian-she, 2009). Additionally, the synthesis and characterization of N-substituted benzene sulfonamides highlight the chemical versatility and potential for generating diverse bioactive molecules (A. Fatima et al., 2013).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of similar sulfonamide molecules have been extensively studied using density functional theory (DFT). These studies provide insights into the vibrational frequency, potential energy distribution, and electronic properties such as HOMO-LUMO, UV-Vis, and MEP maps, revealing the structural behavior and reactivity nature of these compounds (A. FazilathBasha et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can yield a variety of bioactive molecules. For example, acridine and bis acridine sulfonamides, synthesized from sulfonamide intermediates, exhibit inhibitory activity against certain enzymes, indicating the potential for targeted chemical modifications to achieve desired biological effects (Ramazan Ulus et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including stability, solubility, and crystal structure, play a critical role in their chemical and pharmacological applicability. Detailed X-ray structural analysis provides valuable information on the crystal geometry, which is essential for understanding the compound's behavior in different environments (Wei Li et al., 2008).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, bonding, and electronic characteristics, are crucial for their functionality. Studies using DFT and NBO analysis offer deep insights into the molecular geometry, vibrational frequencies, and electronic transitions, facilitating the design of molecules with specific chemical properties (K. Sarojini et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Screening
A study on the synthesis of N-substituted benzene sulfonamides, including compounds with similar structures, focused on their antioxidant activities and inhibitory effects against various enzymes. These compounds showed prominent activity against acetylcholinesterase, indicating potential applications in neurodegenerative disease research (Fatima et al., 2013).
Neuroinhibitory Effects
Research on SK&F 85174, a compound related by its N-allyl derivative structure, demonstrated potent neuroinhibitory effects via dopamine receptor agonism. This study suggests potential applications in cardiovascular disorder treatments (Blumberg et al., 1985).
Carbonic Anhydrase Inhibition
Another study synthesized novel acridine and bis acridine sulfonamides, investigating their inhibitory activity against carbonic anhydrase isoforms. This research highlights the role of sulfonamides in developing treatments for conditions involving carbonic anhydrase, such as glaucoma and edema (Ulus et al., 2013).
Propriétés
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-10-19-17(21)13-6-9-15(18)16(11-13)24(22,23)20-14-7-4-12(2)5-8-14/h3-9,11,20H,1,10H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCKKRFONYJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4558040.png)
![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)
![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)


![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
![2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4558129.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)